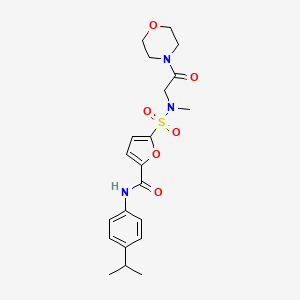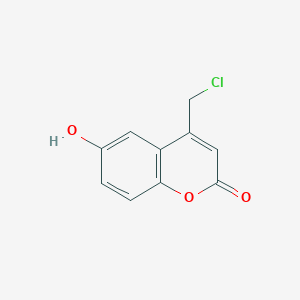
4-(chloromethyl)-6-hydroxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-6-hydroxy-2H-chromen-2-one, also known as CMHC, is a synthetic organic compound that has been studied for its potential medicinal and scientific applications. As a compound, CMHC has a unique chemical structure, consisting of a chromene ring with a methyl group and a hydroxy group attached. It has been synthesized by a variety of methods, including the use of Grignard reagents and Wittig reactions. Due to its unique structure, CMHC has a variety of scientific and medicinal applications, including its use as a biochemical compound in laboratory experiments and its potential for use in drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Alkylation and Amination Processes : Alkylation of 4-hydroxy-2H-chromen-2-ones with 2-chloromethyloxirane followed by treatment with various amines leads to the synthesis of 4-(3-amino-2-hydroxypropoxy)-2H-chromen-2-ones, which are then acylated with benzoyl chloride. This process is significant in organic synthesis and chemical reactions (Avetisyan, Alvandzhyan, & Avetisyan, 2009).
Catalysis in Organic Synthesis : Novel polystyrene-supported catalysts have been used in Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones. This is crucial for synthesizing compounds like Warfarin and its analogues, demonstrating the compound's role in catalysis and organic synthesis (Alonzi et al., 2014).
Microwave-Assisted Synthesis : The compound is used in microwave-assisted synthesis for producing multi-pharmacophoric-motif conjugates, which have shown remarkable antimicrobial activity. This underscores its role in facilitating novel synthetic methods and antimicrobial research (El Azab, Youssef, & Amin, 2014).
Synthesis of Schiff Bases : 6-arylmethylideneamino-2H-chromen-2-ones have been synthesized by reacting 6-amino-2H-chromen-2-one with aromatic and heterocyclic aldehydes. This process is significant in the synthesis of Schiff bases, which are important in various chemical and pharmaceutical applications (Ganushchak, Kobrin, Bilaya, & Mizyuk, 2005).
Biological Activity and Applications
Antimicrobial and Antibacterial Properties : Several derivatives of 4-hydroxy-2H-chromen-2-ones have demonstrated significant antibacterial activity against various bacterial strains. This showcases the potential use of these compounds in developing new antimicrobial agents (Behrami & Dobroshi, 2019).
Cytotoxicity in Cancer Research : Certain derivatives of the compound have shown cytotoxicity against human gastric cancer cell lines. This suggests its potential application in cancer research, particularly in the development of anticancer agents (Liu et al., 2008).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-6-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c11-5-6-3-10(13)14-9-2-1-7(12)4-8(6)9/h1-4,12H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJIFHRBMQMSMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CC(=O)O2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


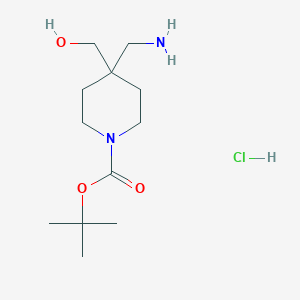
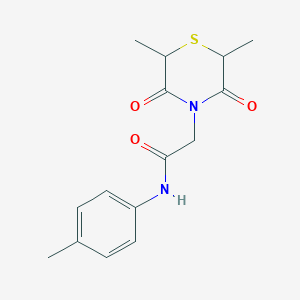
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2585675.png)
![4-(cyclohexylcarbonyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2585676.png)
![3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B2585677.png)
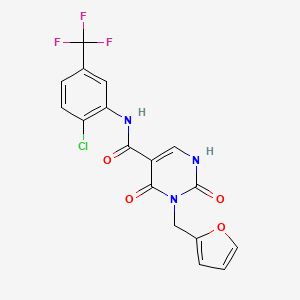

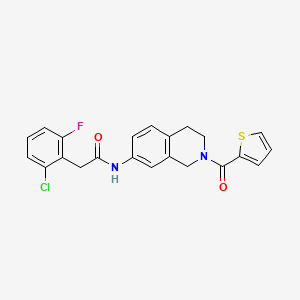
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585684.png)
![1-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2585685.png)


